

# Long-Term Viltolarsen Efficacy and Safety: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | NS-062    |           |  |  |
| Cat. No.:            | B15611047 | Get Quote |  |  |

This guide provides a comprehensive comparison of the long-term efficacy and safety of Viltolarsen, an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), with its main alternative, Golodirsen. The data presented is based on published clinical trial results to assist researchers, scientists, and drug development professionals in their understanding of these therapies.

## Mechanism of Action: Exon Skipping in Duchenne Muscular Dystrophy

Viltolarsen and Golodirsen are both designed to treat DMD in patients with genetic mutations amenable to exon 53 skipping.[1][2] DMD is caused by mutations in the DMD gene that disrupt the reading frame, leading to a lack of functional dystrophin protein.[3][4] Both therapies are antisense oligonucleotides that bind to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA). This binding action causes the cellular machinery to "skip" over exon 53 during the splicing process.[5] The exclusion of this exon can restore the reading frame of the messenger RNA (mRNA), enabling the production of a truncated but still functional dystrophin protein.[5] This therapeutic approach aims to convert the severe DMD phenotype into a milder, Beckerlike muscular dystrophy phenotype.





Click to download full resolution via product page

Caption: Mechanism of action for Viltolarsen in exon 53 skipping.

#### **Long-Term Efficacy Data**

The long-term efficacy of Viltolarsen has been evaluated in an open-label extension of a Phase 2 clinical trial (NCT02740972 and its extension NCT03167255).[3][6][7][8] Golodirsen's long-term efficacy was assessed in a Phase 1/2 trial and its open-label extension (NCT02310906 and NCT03532542).[9][10] A direct head-to-head comparative trial has not been conducted. The following tables summarize the key efficacy findings from these studies.

#### **Dystrophin Production**



| Therapy     | Study                              | Duration    | Mean<br>Dystrophin<br>Level (% of<br>normal) | Fold Increase<br>from Baseline |
|-------------|------------------------------------|-------------|----------------------------------------------|--------------------------------|
| Viltolarsen | Phase 2<br>(NCT02740972)<br>[11]   | 20-24 Weeks | 5.7% (40<br>mg/kg/wk) 5.9%<br>(80 mg/kg/wk)  | -                              |
| Golodirsen  | Phase 1/2<br>(NCT02310906)<br>[12] | 48 Weeks    | 1.02%                                        | 16.0-fold                      |

Note: Direct comparison of dystrophin levels between studies should be approached with caution due to potential differences in quantification methodologies.[13]

#### **Motor Function Outcomes**



| Therapy     | Study                                           | Duration | Time to<br>Stand from<br>Supine<br>(TTSTAND)                                                                                                    | Time to<br>Run/Walk<br>10m<br>(TTRW)                                                                | 6-Minute<br>Walk Test<br>(6MWT)                                                                                                              |
|-------------|-------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Viltolarsen | Phase 2<br>Extension<br>(NCT031672<br>55)[7][8] | >4 Years | Stabilization over the first 2 years and significant slowing of disease progression over the following 2 years compared to historical controls. | Stabilization<br>from baseline<br>through week<br>109, while<br>historical<br>controls<br>declined. | At 25 weeks, Viltolarsen- treated patients showed a mean increase of 28.9m compared to a mean decrease of -65.3m in historical controls.[11] |
| Golodirsen  | Phase 1/2 Extension (NCT035325 42)[10][12]      | ~6 Years | -                                                                                                                                               | -                                                                                                   | At 3 years, the change from baseline was -99.0m for Golodirsentreated patients versus -181.4m for external controls.                         |

## **Long-Term Safety and Tolerability**

Both Viltolarsen and Golodirsen have demonstrated a generally favorable long-term safety profile.



| Therapy     | Study                                    | Most Common<br>Adverse Events                                       | Serious Adverse<br>Events &<br>Discontinuations                      |
|-------------|------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------|
| Viltolarsen | Phase 2 Extension<br>(NCT03167255)[3][6] | Cough, nasopharyngitis, insect bite, and rash (predominantly mild). | No treatment-related serious adverse events and no discontinuations. |
| Golodirsen  | Phase 1/2 Extension<br>(NCT03532542)[10] | Generally mild,<br>nonserious, and<br>unrelated to<br>treatment.    | No treatment-related discontinuations.                               |

# Experimental Protocols Viltolarsen Clinical Trial Workflow (Phase 2 and Extension)

The Phase 2 study of Viltolarsen (NCT02740972) was a two-period, dose-finding trial in ambulant boys with DMD aged 4 to <10 years.[11] This was followed by a long-term extension study (NCT03167255).[3][8] A confirmatory Phase 3 trial, RACER53 (NCT04060199), has also been conducted.[14]





Click to download full resolution via product page

**Caption:** Clinical trial workflow for Viltolarsen Phase 2 and long-term extension studies.

#### **Dystrophin Quantification Methodology**

Dystrophin levels in muscle biopsies are a key biomarker in DMD clinical trials.[15] The primary methods used are Western blotting and immunohistochemistry (IHC).[16][17][18]



- Western Blotting: This technique is used to quantify the amount of dystrophin protein in a
  muscle tissue sample. It involves separating proteins by size via gel electrophoresis,
  transferring them to a membrane, and then using antibodies to detect and quantify the
  dystrophin protein.
- Immunohistochemistry (IHC): IHC is used to visualize the localization of dystrophin within the
  muscle fibers. This method uses antibodies to stain for dystrophin in thin sections of muscle
  tissue, allowing for the assessment of the percentage of dystrophin-positive fibers.

Standardized protocols for both methods are crucial for ensuring the reliability and comparability of results across different laboratories and clinical trials.[16]

#### Conclusion

Long-term data from clinical trials suggest that Viltolarsen is a generally well-tolerated and effective treatment for DMD patients with mutations amenable to exon 53 skipping, demonstrating sustained dystrophin production and stabilization of motor function over several years compared to historical controls.[6][7] While no direct comparative trials with Golodirsen exist, both therapies have shown the ability to increase dystrophin levels and have favorable long-term safety profiles.[10][12] The choice between these therapies may depend on various factors, including individual patient response and physician judgment. The ongoing collection and analysis of long-term data from confirmatory studies will be critical for further elucidating the clinical benefits of these exon-skipping therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vyondys 53 (golodirsen) vs Viltepso (viltolarsen) | Everyone.org [everyone.org]
- 2. Duchenne muscular dystrophy Wikipedia [en.wikipedia.org]
- 3. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdaconference.org [mdaconference.org]
- 7. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdaconference.org [mdaconference.org]
- 11. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 10th Oligonucleotide Therapy Approved: Golodirsen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dystrophin quantification: Biological and translational research implications PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Computerized Dystrophin Quantification Method Based on Spectral Confocal Microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 18. device.report [device.report]
- To cite this document: BenchChem. [Long-Term Viltolarsen Efficacy and Safety: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611047#long-term-efficacy-and-safety-data-for-viltolarsen]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com